Cas no 1490909-23-3 (5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine)
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine
- EN300-1842911
- AKOS014619225
- 1490909-23-3
-
- Inchi: 1S/C14H21N3/c1-14(2,9-10-15)8-7-13-16-11-5-3-4-6-12(11)17-13/h3-6H,7-10,15H2,1-2H3,(H,16,17)
- InChI Key: GYCRIARQTKHYGZ-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2N=C1CCC(C)(C)CCN
Computed Properties
- Exact Mass: 231.173547683g/mol
- Monoisotopic Mass: 231.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54.7Ų
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1842911-0.05g |
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine |
1490909-23-3 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1842911-0.1g |
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine |
1490909-23-3 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1842911-0.25g |
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine |
1490909-23-3 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1842911-0.5g |
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine |
1490909-23-3 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1842911-1.0g |
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine |
1490909-23-3 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1842911-2.5g |
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine |
1490909-23-3 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1842911-5.0g |
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine |
1490909-23-3 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1842911-10.0g |
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine |
1490909-23-3 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1842911-1g |
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine |
1490909-23-3 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1842911-5g |
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine |
1490909-23-3 | 5g |
$2028.0 | 2023-09-19 |
5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine
Comprehensive Overview of 5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine (CAS No. 1490909-23-3)
In the realm of organic chemistry and pharmaceutical research, 5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine (CAS No. 1490909-23-3) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its benzodiazole core and dimethylpentan-1-amine side chain, is a subject of interest for researchers exploring novel bioactive molecules. Its molecular framework suggests versatility in interactions with biological targets, making it a candidate for further investigation in drug discovery and material science.
The benzodiazole moiety, a key feature of this compound, is known for its electron-rich aromatic system, which often contributes to binding affinity in medicinal chemistry. Coupled with the 3,3-dimethylpentan-1-amine group, the molecule exhibits a balance of hydrophobicity and basicity, properties that are crucial for optimizing pharmacokinetic profiles. Researchers are particularly intrigued by its potential role in modulating enzyme activity or receptor interactions, though detailed mechanistic studies are still underway.
Recent trends in scientific literature highlight a growing interest in heterocyclic compounds like 5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine, especially in the context of targeted therapy and small-molecule inhibitors. Questions such as "How does benzodiazole derivatization affect drug bioavailability?" or "What are the synthetic routes for 1490909-23-3?" frequently appear in academic forums and search engine queries. These reflect the compound's relevance to cutting-edge research areas like precision medicine and structure-activity relationship (SAR) studies.
From a synthetic perspective, the preparation of CAS No. 1490909-23-3 typically involves multi-step organic transformations, including condensation reactions and amine functionalization. Optimizing yield and purity remains a focus for chemists, as impurities can significantly impact biological assay results. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring reproducibility in research settings.
Beyond pharmaceuticals, 5-(1H-1,3-benzodiazol-2-yl)-3,3-dimethylpentan-1-amine may find applications in material science, particularly in designing fluorescent probes or organic semiconductors. Its conjugated system could facilitate electron transport, a property leveraged in optoelectronic devices. This interdisciplinary potential aligns with the broader scientific community's push toward sustainable technologies and green chemistry.
In summary, CAS No. 1490909-23-3 represents a compelling case study in the intersection of chemistry and biology. Its structural complexity and functional diversity underscore the importance of molecular design in addressing contemporary challenges in health and technology. As research progresses, this compound may well emerge as a cornerstone in the development of next-generation therapeutics and functional materials.
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